molecular formula C18H19N3O2S B2563546 N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396791-61-9

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2563546
CAS No.: 1396791-61-9
M. Wt: 341.43
InChI Key: WMGZYPOEMWOIQE-UHFFFAOYSA-N
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Description

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is fused with a tetrahydronaphthalene sulfonamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is often carried out under mild conditions, using solvents like ethanol and dimethylformamide (DMF) to facilitate the reaction progress .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of a pyrazolo[1,5-a]pyridine core with a tetrahydronaphthalene sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[1,5-a]pyridine moiety linked to a tetrahydronaphthalene sulfonamide. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of 318.39 g/mol. The sulfonamide group is known for its diverse pharmacological effects, particularly in anti-inflammatory and antimicrobial applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases (CAs), which play critical roles in various physiological processes.
  • Modulation of Signaling Pathways : It may interact with signaling pathways related to cell proliferation and apoptosis. Compounds with similar structures have been shown to induce apoptosis in cancer cells through caspase activation and modulation of the NF-κB pathway .

Anticancer Activity

Recent studies have demonstrated that compounds with similar pyrazolo structures exhibit significant anticancer properties. For example:

  • A study reported that pyrazolo derivatives induced apoptosis in breast cancer cell lines through the activation of caspases and suppression of NF-κB .

Anti-inflammatory Effects

The sulfonamide group is associated with anti-inflammatory properties. Compounds containing this moiety have been evaluated for their ability to reduce inflammation in various models:

  • Research indicates that pyrazolo[4,3-e]triazine sulfonamides exhibit potent anti-inflammatory activity by inhibiting COX enzymes .

Case Studies

  • Study on Pyrazolo Derivatives : A comprehensive study synthesized various pyrazolo derivatives, including this compound. The derivatives were tested against human cancer cell lines and exhibited IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that certain pyrazolo compounds could activate autophagy pathways alongside apoptosis in cancer cells. This dual mechanism suggests potential for these compounds as therapeutic agents in oncology .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer10Induces apoptosis via caspase activation
Pyrazolo[4,3-e][1,2,4]triazineAnticancer5Inhibits NF-kB signaling
Pyrazolo[4,3-e]tetrazoleAnti-inflammatory15COX inhibition

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)20-13-16-12-19-21-10-4-3-7-18(16)21/h3-4,7-12,20H,1-2,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGZYPOEMWOIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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